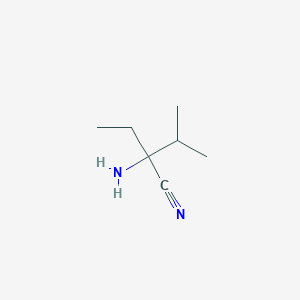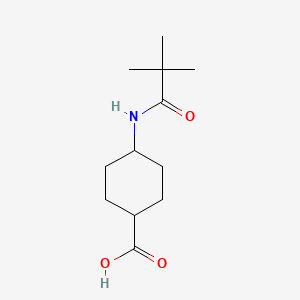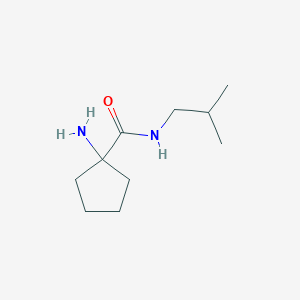
1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . The structures of the newly synthesized compounds are usually elucidated based on elemental analysis, spectral data, and alternative synthetic routes .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles are involved in a variety of chemical reactions. They can react with arylidenemalononitrile to yield new compounds. They can also undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,3-Thiazol-2-ylmethanol has a molecular weight of 115.15 g/mol .
Scientific Research Applications
JAK2 Inhibitors Discovery
Thiazol-2-yl amine, closely related to the compound , was identified as an isosteric replacement for pyrazol-3-yl amine in the quest for potent and selective JAK2 inhibitors. This discovery was part of a broader effort to identify compounds with the ability to selectively inhibit the JAK2 kinase, which plays a crucial role in certain diseases. The synthesis, biological evaluation, and in vivo assessment of several analogs were documented, showcasing the potential of such compounds in therapeutic applications (Stephanos Ioannidis et al., 2010).
Structural Characterization and Polymorphism
The structural characterization of polymorphs derived from thiourea compounds, leading to the formation of 2-aminothiazoles, provides insights into the molecular and crystal structures of these compounds. This research sheds light on different hydrogen bonding patterns and molecular conformations, contributing to the understanding of the structural diversity and stability of such compounds (Denise Böck et al., 2020).
Antimicrobial and Antitumor Activities
A study on the synthesis of new fused heterocyclic moieties as pyrazolo[3,4-d]thiazole derivatives highlighted their in vitro antimicrobial potentialities and antioxidant activities. Some compounds exhibited promising antitumor activity, suggesting their potential as therapeutic agents. Molecular docking studies indicated that these compounds could act as inhibitors for certain enzymes, contributing to their anticancer activity (H. F. Rizk et al., 2020).
Dynamic Tautomerism and Divalent N(I) Character
The presence of dynamic tautomerism and divalent N(I) character in N-(Pyridin-2-yl)thiazol-2-amine, which shares structural similarities with the compound in focus, was explored through quantum chemical analysis. This study provided detailed insights into the electron distribution, tautomeric preferences, and the potential electron-donating properties of such compounds, which could be relevant in designing compounds with specific electronic characteristics (Sonam Bhatia et al., 2013).
Synthesis and Biological Activities of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives, including their crystal studies and bioactivities, were investigated. This research aimed to identify antitumor, antifungal, and antibacterial pharmacophore sites within such compounds, providing a foundation for developing new therapeutic agents with specific biological targets (A. Titi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-5-3-9-10(4-5)6-8-1-2-11-6/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUNLWGKECAGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine | |
CAS RN |
1250077-65-6 | |
| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)



amine](/img/structure/B1530212.png)
